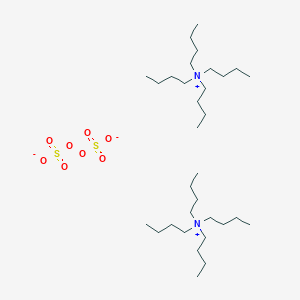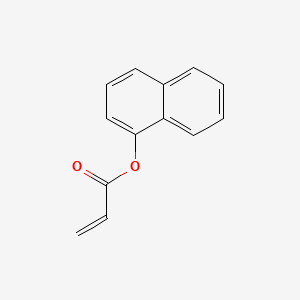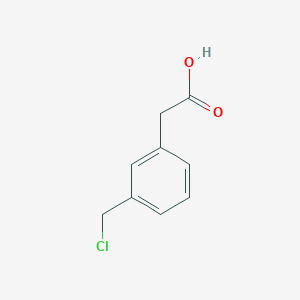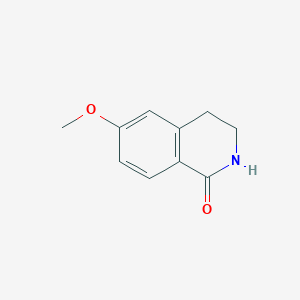
Bis(tetrabutylammonium) Peroxydisulfate
Overview
Description
Bis(tetrabutylammonium) peroxydisulfate is a chemical compound known for its strong oxidizing properties. It is widely used in various industrial and scientific applications due to its ability to facilitate oxidation reactions. This compound consists of two tetrabutylammonium cations and one peroxydisulfate anion.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized by reacting tetrabutylammonium chloride with sodium peroxydisulfate in an aqueous solution. The reaction is typically carried out at room temperature and requires stirring for several hours to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar reaction but in larger reactors with controlled temperature and pressure conditions to optimize yield and purity.
Types of Reactions:
Oxidation Reactions: this compound is primarily used as an oxidizing agent. It can oxidize a wide range of organic and inorganic compounds.
Reduction Reactions: While less common, it can also act as a mild reducing agent under specific conditions.
Substitution Reactions: It can facilitate nucleophilic substitution reactions in organic synthesis.
Common Reagents and Conditions:
Reagents: Sodium peroxydisulfate, tetrabutylammonium chloride, various organic substrates.
Conditions: Aqueous solutions, room temperature, controlled pressure and temperature in industrial settings.
Major Products Formed:
Oxidation of alcohols to aldehydes or ketones.
Oxidation of sulfides to sulfoxides or sulfones.
Conversion of nitro compounds to nitroso compounds.
Scientific Research Applications
Bis(tetrabutylammonium) peroxydisulfate is extensively used in scientific research due to its strong oxidizing properties:
Chemistry: It is used in organic synthesis for the oxidation of various organic compounds.
Biology: It is employed in studies involving oxidative stress and the role of reactive oxygen species in biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of polymers, dyes, and other chemicals that require oxidation processes.
Mechanism of Action
The compound exerts its effects primarily through the generation of sulfate radicals, which are highly reactive and can initiate oxidation reactions. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of various oxidized products.
Comparison with Similar Compounds
Sodium peroxydisulfate
Potassium peroxydisulfate
Ammonium peroxydisulfate
Uniqueness: Bis(tetrabutylammonium) peroxydisulfate is unique in its ability to provide a stable and efficient source of sulfate radicals in aqueous solutions, making it particularly useful in industrial and laboratory settings where precise control over oxidation reactions is required.
Properties
IUPAC Name |
sulfonatooxy sulfate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.H2O8S2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-9(2,3)7-8-10(4,5)6/h2*5-16H2,1-4H3;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEHZLSBCPFRHB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)OOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451984 | |
| Record name | Bis(tetrabutylammonium) Peroxydisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88505-29-7 | |
| Record name | Bis(tetrabutylammonium) Peroxydisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tetrabutylammonium) Peroxydisulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)


